spiro[2.4]heptane-5-carboxylic acid
Description
Properties
CAS No. |
109532-61-8 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
spiro[2.4]heptane-6-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c9-7(10)6-1-2-8(5-6)3-4-8/h6H,1-5H2,(H,9,10) |
InChI Key |
IIPOHIIXHDZIAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)CC1C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 2.4 Heptane 5 Carboxylic Acid and Its Analogs
Foundational Approaches to Spiro[2.4]heptane Core Construction
The creation of the spiro[2.4]heptane skeleton, characterized by a cyclopropane (B1198618) ring spiro-fused to a cyclopentane (B165970) ring, is the initial critical step in the synthesis of the target carboxylic acid. Chemists have employed several foundational strategies to assemble this unique bicyclic system.
Cyclopropanation Reactions for Spiro[2.4]heptane Formation
Cyclopropanation reactions are a cornerstone in the synthesis of the spiro[2.4]heptane core. These reactions involve the addition of a carbene or carbenoid to an alkene, in this case, a methylenecyclopentane (B75326) derivative, to form the three-membered ring.
One of the most widely utilized methods is the Simmons-Smith reaction . This reaction employs a zinc-copper couple and diiodomethane (B129776) (CH₂I₂) to generate an organozinc carbenoid, which then reacts with an alkene. ddugu.ac.inlibretexts.org In the context of spiro[2.4]heptane synthesis, a suitable starting material would be a cyclopentylidene-substituted compound. The reaction is known for its stereospecificity, meaning the stereochemistry of the alkene is retained in the cyclopropane product. ddugu.ac.in
Another significant approach involves the use of diazomethane (B1218177) (CH₂N₂) in the presence of transition metal catalysts , such as palladium or copper compounds. researchgate.net These catalysts facilitate the decomposition of diazomethane to generate a carbene, which then adds to the double bond of a cyclopentene-derived substrate. researchgate.net The choice of catalyst can influence the efficiency and selectivity of the cyclopropanation.
A summary of common cyclopropanation reagents for spiro[2.4]heptane synthesis is presented in Table 1.
| Reagent System | Description | Reference |
| Zn-Cu / CH₂I₂ | Simmons-Smith reaction; forms an organozinc carbenoid. | ddugu.ac.inlibretexts.org |
| CH₂N₂ / Pd or Cu catalyst | Catalytic decomposition of diazomethane to generate a carbene. | researchgate.net |
| CBr₃CO₂Na | Generates dibromocarbene for subsequent reduction. | wikipedia.org |
Ring Expansion and Contraction Strategies in Spiro[2.4]heptane Synthesis
While less commonly documented for this specific spirocycle, ring expansion and contraction reactions represent a potential, albeit more complex, avenue for the synthesis of the spiro[2.4]heptane core.
A conceptually relevant ring expansion method is the Tiffeneau-Demjanov rearrangement . This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a one-carbon ring expansion to a cycloketone. ddugu.ac.inwikipedia.org In principle, a suitably substituted cyclopentane derivative could be envisioned to undergo such a rearrangement to form a spiro[2.4]heptanone, which could then be further functionalized.
Conversely, ring contraction of a larger ring system could also theoretically yield the spiro[2.4]heptane skeleton. The Favorskii rearrangement , which involves the base-induced rearrangement of an α-halo ketone to a carboxylic acid derivative with ring contraction, is a powerful tool for such transformations. researchgate.netwikipedia.org A hypothetical precursor could be an α-halogenated cyclohexanone (B45756) derivative that, under Favorskii conditions, might rearrange to a spiro[2.4]heptane carboxylic acid derivative. However, specific examples of these rearrangements for the direct synthesis of the spiro[2.4]heptane-5-carboxylic acid core are not prominently featured in the literature, suggesting that cyclopropanation of cyclopentane precursors is a more direct and favored approach.
Advanced Synthetic Routes to this compound
Building upon the foundational methods for core construction, the synthesis of this compound, particularly in its enantiomerically pure forms, requires more advanced and stereoselective strategies.
Enantioselective Synthesis of this compound and its Stereoisomers
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods to selectively synthesize the different stereoisomers of this compound is of paramount importance.
The use of chiral catalysts to induce enantioselectivity is a powerful and elegant strategy. For analogs of this compound, several successful approaches have been reported.
One notable example is the enantioselective synthesis of (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component of the antiviral drug ledipasvir. kiko-tech.co.jp This synthesis utilizes a phase-transfer catalyst derived from chinchonidine to mediate the asymmetric alkylation of a glycine (B1666218) imine derivative. kiko-tech.co.jp This approach highlights the potential of chiral phase-transfer catalysis in establishing the stereocenters of spirocyclic amino acids.
Another powerful technique is asymmetric hydrogenation . In the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a highly effective asymmetric hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate was achieved using a ruthenium catalyst bearing the chiral ligand (S)-SunPhos . researchgate.net This method afforded the desired product with high enantioselectivity (up to 98.7% ee). researchgate.net
These examples, while on analogous aza-spiro[2.4]heptane systems, demonstrate the feasibility and power of using chiral transition metal catalysts and organocatalysts to access enantiomerically enriched spiro[2.4]heptane derivatives.
When a synthetic route produces a racemic mixture of enantiomers, resolution techniques can be employed to separate them. This is a common strategy for obtaining enantiopure compounds.
A classical method is diastereomeric salt formation . This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Commonly used chiral bases include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic amines such as (R)- or (S)-1-phenylethylamine. mdpi.com After separation, the pure enantiomer of the carboxylic acid can be regenerated by treatment with an achiral acid. A successful application of this method involved the resolution of a chiral carboxylic acid using trans-1-amino-2-indanol, where a significant difference in the solubility of the diastereomeric salts enabled efficient separation. kiko-tech.co.jp
Enzymatic resolution offers a green and highly selective alternative. Lipases are a class of enzymes that can selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. mdpi.com For example, a racemic ester of this compound could be subjected to hydrolysis by a lipase, which would preferentially act on one enantiomer to produce the corresponding enantiopure carboxylic acid, while the other enantiomeric ester remains. This technique has been successfully applied to the resolution of various chiral carboxylic acids and their esters. nii.ac.jp
Finally, chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. researchgate.netsigmaaldrich.comcsfarmacie.cz By using a chiral stationary phase (CSP), the enantiomers of this compound can be separated based on their differential interactions with the CSP. researchgate.net This method is particularly useful for both determining the enantiomeric excess of a sample and for isolating small quantities of pure enantiomers for further study.
| Technique | Description | Key Reagents/Materials |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Chiral amines (e.g., (R)-1-phenylethylamine, brucine) |
| Enzymatic Resolution | Selective enzymatic reaction (e.g., hydrolysis of an ester) on one enantiomer of a racemic mixture. | Lipases (e.g., Candida antarctica lipase) |
| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Chiral columns (e.g., polysaccharide-based CSPs) |
Transition Metal-Catalyzed Approaches to this compound Derivatives
Transition metals, with their unique electronic properties, serve as powerful catalysts for constructing the strained spiro[2.4]heptane framework. Palladium, copper, and nickel complexes have each been successfully employed to facilitate specific bond formations and cyclization cascades.
Palladium-Catalyzed Transformations
Palladium catalysis is a cornerstone in the synthesis of complex carbocycles, including spiro[2.4]heptanes. One notable method involves the intermolecular cycloaddition of γ-methylidene-δ-valerolactones with olefins that are deficient in electrons. nih.gov This process proceeds through a π-allylpalladium intermediate. A key finding is that the reaction's outcome is highly dependent on the phosphine (B1218219) ligand used. By selecting the appropriate ligand, chemists can direct the nucleophilic ring closure to the central carbon of the allyl group, selectively forming the spiro[2.4]heptane structure. nih.gov In other applications, palladium compounds have been used to catalyze the cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane, leading to mono- and dicyclopropanated products. researchgate.net
| Catalyst System | Reactants | Product Type | Key Feature |
| Pd(OAc)2 / dppb | Alkene, Formic Acid (in situ acid generation) | Carboxylic Acid Anhydride | Carbonylative strategy. researchgate.net |
| Palladium Complex | γ-methylidene-δ-valerolactone, Electron-deficient olefin | Spiro[2.4]heptane | Ligand-dependent control of nucleophilic attack. nih.gov |
| Palladium Compound | Spiro[2.4]hepta-4,6-diene, Diazomethane | Mono- and dicyclopropanated spiro-systems | Can be performed with simultaneous generation and decomposition of diazomethane. researchgate.net |
dppb = 1,4-bis(diphenylphosphino)butane
Copper-Catalyzed Cycloadditions
Copper catalysts are well-known for their utility in cycloaddition reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prime example of click chemistry. mdpi.com While not directly forming the spiro[2.4]heptane carbocyclic core, the principles are applicable to constructing complex heterocyclic analogs. Both homogeneous and heterogeneous copper catalysts have been studied, with systems like copper wire demonstrating high yields and reusability over multiple cycles, especially when using green solvents like supercritical CO2. mdpi.comresearchgate.net
In reactions more directly related to carbocycle synthesis, copper compounds can catalyze the cyclopropanation of dienes like spiro[2.4]hepta-4,6-diene using diazomethane. researchgate.net Furthermore, enantioselective [3+2] cycloadditions catalyzed by Cu(I)-Pybox complexes have been developed to furnish optically active oxygen heterocycles, demonstrating copper's utility in controlling stereochemistry during the formation of five-membered rings. rsc.org
| Catalyst System | Reaction Type | Substrates | Significance |
| Copper Compounds | Cyclopropanation | Spiro[2.4]hepta-4,6-diene, Diazomethane | Forms mono- and dicyclopropanation products. researchgate.net |
| Cu Wire (heterogeneous) | Azide-Alkyne Cycloaddition | Azides, Alkynes | High reusability (up to 94.2% yield after 5 cycles) in sustainable media (scCO2). mdpi.comresearchgate.net |
| Cu(I)-Pybox-diPh | Enantioselective [3+2] Cycloaddition | Propargylic esters, 1,3-Dicarbonyl compounds | Access to optically active heterocycles with quaternary stereocenters. rsc.org |
Nickel-Catalyzed Reactions
Nickel catalysis offers unique reactivity pathways for constructing spirocyclic systems. One innovative approach is an alkoxycarbonyl radical cyclization cross-coupling cascade that forges spirolactones. nih.gov In this process, a Ni(0) catalyst undergoes oxidative addition into an aryl halide. This Ar–Ni(II)–X species is then intercepted by a carbon-centered radical, which is generated from a 5-exo cyclization of an alkoxycarbonyl radical. This cascade reaction efficiently builds functionalized γ-butyrolactones with rigid spirocyclic structures under mild conditions. nih.gov
Organocatalytic Strategies for this compound Analogs
Organocatalysis, which avoids the use of metals, has emerged as a powerful tool for enantioselective synthesis. A notable application is the catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor to the analog (S)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com The key step is a one-pot double allylic alkylation performed under phase-transfer conditions. A chiral chinchonidine-derived catalyst directs the stereochemical outcome of the reaction, providing an efficient route to this non-natural amino acid which is a key building block for the antiviral drug ledipasvir. mdpi.com
| Catalyst | Reaction Type | Substrates | Product | Key Feature |
| Chinchonidine-derived catalyst | Phase-transfer double allylic alkylation | Glycine imine analog, Allylic dihalide | (S)-4-methyleneproline scaffold | Enantioselective and catalytic approach to a key precursor for a spiro-analog. mdpi.com |
Radical-Mediated Cyclization in this compound Framework Synthesis
Radical reactions provide a powerful means of forming C-C bonds, particularly in the context of complex ring systems. The synthesis of spiro frameworks can be achieved through radical-mediated cyclization cascades. A general method involves exposing enone-aldehydes to a thiol and a radical initiator like AIBN at elevated temperatures. researchgate.net This generates an acyl radical that undergoes intramolecular cyclization to afford spirocyclic 1,4-diketones in moderate to good yields. researchgate.net
Other strategies involve multi-step radical processes. For instance, radicals generated from the decomposition of dibenzoyl peroxide can add to alkynylaryl isothiocyanates, initiating a multi-step cyclization and hydrogen-translocation process that results in a spiranic heterocyclic compound. researchgate.net Similarly, Mn(III)-mediated radical cascade cyclizations, while demonstrated for other systems, highlight the potential of using metal oxidants to initiate radical formation for constructing complex cyclic structures from simple precursors. organic-chemistry.org
| Radical Source/Mediator | Precursor Type | Key Transformation | Resulting Structure |
| AIBN / t-dodecanethiol | Enone-aldehydes | Acyl radical cyclization | Spirocyclic 1,4-diketones. researchgate.net |
| Dibenzoyl Peroxide | Alkynylaryl isothiocyanate | Addition-cyclization-translocation cascade | Spirane polycondensed heterocycle. researchgate.net |
| Mn(acac)3 | o-Alkenyl aromatic isocyanides, Boronic acids | Radical addition-cyclization cascade | Functionalized indole (B1671886) systems (demonstrates principle). organic-chemistry.org |
Functional Group Interconversions for Carboxylic Acid Installation
Often, the spiro[2.4]heptane core is synthesized with a functional group that is later converted into the desired carboxylic acid. This strategic approach, known as functional group interconversion, is a fundamental aspect of organic synthesis. solubilityofthings.com Several reliable methods exist to install the carboxylic acid moiety onto a pre-formed spirocyclic framework.
The most common methods include:
Oxidation of Primary Alcohols: A spiro[2.4]heptane carrying a primary alcohol (e.g., spiro[2.4]heptan-5-ylmethanol) can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). solubilityofthings.com
Oxidation of Aldehydes: Similarly, an aldehyde functional group on the spiro-scaffold can be readily oxidized to a carboxylic acid using milder oxidants, such as silver oxide (Ag2O) in the Tollens' reagent. fiveable.me
Hydrolysis of Nitriles: A nitrile group (R-CN) can be introduced to the spiro-framework, often via nucleophilic substitution, and subsequently hydrolyzed under acidic or basic conditions to yield the carboxylic acid. vanderbilt.edu
Hydrolysis of Esters: The synthesis may yield an ester derivative of this compound. This ester can then be saponified (hydrolyzed) using a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, to liberate the final carboxylic acid. mdpi.com
| Precursor Functional Group | Reagents | Final Functional Group |
| Primary Alcohol (-CH2OH) | KMnO4, CrO3 | Carboxylic Acid (-COOH) solubilityofthings.com |
| Aldehyde (-CHO) | Ag2O (Tollens'), KMnO4 | Carboxylic Acid (-COOH) solubilityofthings.comfiveable.me |
| Ester (-COOR) | H3O+ or NaOH/H3O+ | Carboxylic Acid (-COOH) mdpi.com |
| Nitrile (-CN) | H3O+ or NaOH/H2O | Carboxylic Acid (-COOH) vanderbilt.edu |
Reactivity and Chemical Transformations of Spiro 2.4 Heptane 5 Carboxylic Acid
Strain-Induced Reactivity of the Spiro[2.4]heptane Cyclopropane (B1198618) Moiety
The defining feature of the spiro[2.4]heptane framework is the presence of a cyclopropane ring fused to a five-membered ring. This structural motif introduces significant ring strain, which profoundly influences the molecule's reactivity. Small ring systems, such as cyclopropanes, are known for their unique chemical properties, often undergoing reactions that relieve this inherent strain. nih.gov The high strain energy within the cyclopropane ring of spiro compounds makes them susceptible to facile, low-temperature rearrangements. uc.edu
The reactivity of strained spirocyclic systems can be channeled through several pathways, including thermal rearrangements and reactions initiated by the cleavage of the strained C-C bonds of the cyclopropane ring. nih.gov For instance, the relief of ring strain is a primary driving force for base-induced elimination reactions in related spiroepoxides, leading to the formation of vinyl cyclopropanes. nih.gov While not directly involving spiro[2.4]heptane-5-carboxylic acid, this illustrates the general principle of strain release dictating reaction outcomes in spirocyclic systems.
Furthermore, the presence of substituents can significantly direct the course of these strain-driven reactions. For example, in related spiro systems, the presence of an aryl group can stabilize a forming carbocation during rearrangement, promoting ring expansion. nih.gov Conversely, electron-withdrawing groups can destabilize such cations, favoring nucleophilic addition that leads to substituted cyclobutanes. nih.gov This highlights the potential for the carboxylic acid group in this compound to modulate the reactivity of the cyclopropane ring.
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle, allowing for a variety of chemical modifications.
Derivatization to Esters, Amides, and Other Carboxylic Acid Derivatives
The carboxylic acid moiety of this compound can be readily converted into a range of derivatives, such as esters and amides. These transformations are fundamental in organic synthesis, often employed to alter the molecule's physical and chemical properties or to prepare it for further reactions. thermofisher.com
Standard methods for esterification and amidation are applicable. For instance, the formation of a benzyl (B1604629) ester of a similar spirocyclic carboxylic acid has been achieved by reacting the acid with benzyl bromide in the presence of a base like cesium carbonate (Cs₂CO₃) in an anhydrous solvent such as dimethylformamide (DMF). mdpi.com The conversion of carboxylic acids to amides can be promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in organic solvents. thermofisher.com
The following table summarizes common derivatization reactions of carboxylic acids:
| Derivative | Reagents and Conditions |
| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Alkyl Halide, Base (e.g., Cs₂CO₃) |
| Amides | Amine, Coupling Agent (e.g., DCC, EDAC) |
| Acyl Halides | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) |
| Acid Anhydrides | Dehydrating Agent (e.g., P₂O₅) or reaction with an Acyl Halide |
These derivatization strategies are crucial for synthesizing analogs and intermediates for various applications, including medicinal chemistry where modified proline analogs built on spirocyclic scaffolds have shown significant potential. mdpi.com
Decarboxylation Pathways
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant transformation of carboxylic acids. youtube.com This reaction typically occurs under thermal conditions and can be facilitated by either acidic or basic conditions. youtube.com
For this compound, decarboxylation would lead to the formation of spiro[2.4]heptane. The ease of this reaction is highly dependent on the stability of the carbanion or carbocation intermediate formed upon loss of CO₂. In many cases, decarboxylation requires harsh conditions unless a stabilizing feature is present in the molecule, such as a β-keto group. youtube.com
While specific studies on the decarboxylation of this compound are not prevalent in the provided context, the general principles of decarboxylation would apply. The reaction would involve the loss of the -COOH group, resulting in the parent spiroalkane.
Stereospecific and Stereoselective Transformations of this compound
The stereochemistry of this compound, which can exist as different stereoisomers, plays a crucial role in its chemical transformations. Reactions involving this molecule can proceed with high stereospecificity or stereoselectivity, leading to the formation of specific stereoisomeric products.
For instance, in the synthesis of related spirocyclic amino acids, the stereochemical outcome of reactions is a critical consideration. nih.gov The use of chiral auxiliaries and catalysts is a common strategy to control the stereochemistry during synthesis. mdpi.comnih.gov For example, in the synthesis of a related N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key step involves a one-pot double allylic alkylation of a glycine (B1666218) imine analog in the presence of a chinchonidine-derived catalyst under phase-transfer conditions, which proceeds with high enantioselectivity. mdpi.com
The inherent chirality and conformational rigidity of the spiro[2.4]heptane framework can also influence the stereochemical course of reactions at the carboxylic acid group or the cyclopropane ring. The spatial arrangement of the substituents dictates the accessibility of reagents to different faces of the molecule, leading to the preferential formation of one stereoisomer over another.
Ring-Opening and Rearrangement Reactions of the Spiro[2.4]heptane System
The strained nature of the spiro[2.4]heptane system makes it susceptible to ring-opening and rearrangement reactions, often leading to the formation of more stable carbocyclic or heterocyclic structures. nih.gov These transformations can be initiated by various stimuli, including heat, light, or chemical reagents.
A common reaction pathway for highly strained spiro systems is thermal rearrangement. nih.gov For example, thermolysis of spiro[2.4]hepta-1,4,6-triene at 50 °C results in a uc.edunih.gov-sigmatropic rearrangement to yield a bicyclo[3.2.0]hepta-1,3,6-triene intermediate. uc.edu Although this example does not involve the carboxylic acid derivative, it demonstrates the propensity of the spiro[2.4]heptane skeleton to undergo rearrangements.
In other spirocyclic systems, ring expansion of a cyclopropyl (B3062369) ring has been observed to be more favorable than that of a cyclobutyl ring in a Meinwald-type oxirane rearrangement. nih.gov The presence of the carboxylic acid group in this compound could influence the regioselectivity and stereoselectivity of such rearrangements.
Photoinduced Transformations
Photochemical reactions offer an alternative pathway for inducing transformations in strained ring systems. Photoinduced transformations can lead to unique products that are not accessible through thermal methods.
While specific research on the photoinduced transformations of this compound is not detailed in the provided search results, related systems provide insights into potential reactivity. For example, photochemical [2+2] cycloadditions have been utilized in the synthesis of complex molecules containing spirocyclic intermediates. nih.gov Furthermore, photolysis of diazocyclopentadiene in the presence of an appropriate alkyne is a key step in the synthesis of spiro[2.4]hepta-1,4,6-trienes, highlighting the utility of photochemical methods in constructing the spiro[2.4]heptane framework itself. uc.edu It is plausible that irradiation of this compound could initiate ring-opening or rearrangement reactions of the cyclopropane moiety.
Structural Features and Conformational Analysis of Spiro 2.4 Heptane 5 Carboxylic Acid
Conformational Preferences and Dynamics of the Spiro[2.4]heptane Ring System
The spiro[2.4]heptane ring system is an intricate architecture composed of a rigid cyclopropane (B1198618) ring and a flexible cyclopentane (B165970) ring. The cyclopentane ring is not planar and adopts puckered conformations to alleviate the torsional strain that would be present in a flat structure. The two primary conformations it can assume are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry) forms.
In the envelope conformation, four of the carbon atoms of the cyclopentane ring are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. These conformations are in a dynamic equilibrium, and the presence of a substituent, such as the carboxylic acid group at the 5-position in spiro[2.4]heptane-5-carboxylic acid, can influence the preference for one conformation over the other. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position, with the latter generally being more stable to minimize steric interactions.
Computational studies on related 5-azaspiro[2.4]heptane systems have highlighted the rigid chiral environment created by the fusion of the cyclopropane and pyrrolidine (B122466) rings. This rigidity is also a key feature of this compound, influencing how it interacts with its environment.
Analysis of Bond Angles and Dihedral Angles in Spiro[2.4]heptane Architectures
The bond angles and dihedral angles within the this compound molecule are a direct consequence of its strained, bicyclic nature. The cyclopropane ring has internal C-C-C bond angles of approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This severe angle strain is a defining characteristic of the cyclopropyl (B3062369) group.
The cyclopentane ring, in its puckered conformations, exhibits a range of internal bond angles and dihedral angles that deviate from those of a planar pentagon. The precise values are influenced by the specific conformation (envelope or twist) and the position and orientation of the carboxylic acid substituent.
A general representation of the bond and dihedral angles that would be analyzed in a detailed structural study is presented below.
Interactive Table: Key Geometric Parameters of Spiro[2.4]heptane Ring System
| Parameter | Description | Expected Value/Range |
| Bond Angles | ||
| C-C-C (cyclopropane) | Internal angles of the three-membered ring. | ~ 60° |
| C-C-C (cyclopentane) | Internal angles of the five-membered ring. | ~ 100-105° |
| C-C-COOH | Angle involving the carboxylic acid group. | ~ 109-112° |
| Dihedral Angles | ||
| C-C-C-C (cyclopentane) | Torsion angles within the five-membered ring. | Varies with conformation (envelope/twist) |
| H-C-C-H | Dihedral angles defining the puckering of the cyclopentane ring. | Varies with conformation |
Influence of Spirocyclic Strain on Molecular Structure and Reactivity
The fusion of the cyclopropane and cyclopentane rings at a single spiro-carbon atom introduces significant ring strain into the spiro[2.4]heptane system. This strain is a combination of angle strain, primarily from the cyclopropane ring, and torsional strain from the eclipsing interactions in the cyclopentane ring. The total strain energy for the parent spiro[2.4]heptane has been a subject of interest in computational chemistry.
This inherent strain has a profound influence on the molecule's structure and chemical reactivity. The C-C bonds of the cyclopropane ring are weaker and have more p-character than typical C-C single bonds, making them susceptible to reactions that involve ring-opening. This can lead to rearrangements and the formation of new cyclic or acyclic products. For instance, in related systems, the expansion of a cyclopropyl ring in a spiro[2.4]heptane derivative has been observed to be a favorable process.
The strain in the spiro[2.4]heptane core can also affect the acidity of the carboxylic acid group and the reactivity of adjacent positions through electronic effects. The rigid, three-dimensional structure imparted by the spirocyclic fusion is a key feature that is often exploited in the design of biologically active molecules, as it can lead to specific binding interactions with enzymes and receptors.
Isomeric Considerations (e.g., enantiomers, diastereomers)
The structure of this compound allows for the existence of several stereoisomers. The spiro-carbon atom itself is a stereocenter if the two rings are appropriately substituted. Furthermore, the carbon atom to which the carboxylic acid group is attached (C5) is also a chiral center.
This gives rise to the possibility of enantiomers and diastereomers. For example, considering the chirality at C5, there can be (R)-spiro[2.4]heptane-5-carboxylic acid and (S)-spiro[2.4]heptane-5-carboxylic acid.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Spiro 2.4 Heptane 5 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy Applications (e.g., 1H, 13C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of spiro[2.4]heptane-5-carboxylic acid, providing detailed information about the connectivity and chemical environment of each atom.
¹H NMR spectra provide information on the proton environments. The protons of the spirocyclic core are expected to appear in the aliphatic region, typically between 0.5 and 3.0 ppm. The cyclopropyl (B3062369) protons are characteristically found at higher field (more shielded) compared to the cyclopentyl protons. The methine proton adjacent to the carboxylic acid group would likely resonate further downfield due to the electron-withdrawing effect of the carboxyl group. The acidic proton of the carboxylic acid itself would appear as a broad singlet at a significantly downfield chemical shift, generally between 10-13 ppm. princeton.edu
¹³C NMR spectroscopy complements the proton data by detailing the carbon skeleton. The spiro carbon atom, being a quaternary center, would show a characteristic chemical shift. The carbons of the cyclopropane (B1198618) ring are typically observed at high field (0-30 ppm). The cyclopentane (B165970) ring carbons would resonate at slightly lower field, and the carbon atom bonded to the carboxylic acid group would be shifted further downfield. The carboxyl carbon itself would be the most deshielded, appearing in the 170-185 ppm range. princeton.edu
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents expected chemical shift ranges based on general principles and data from structurally related compounds. Actual values may vary depending on the solvent and specific isomer.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclopropane Protons (CH₂) | 0.5 - 1.0 | 5 - 20 |
| Cyclopentane Protons (CH₂) | 1.2 - 2.2 | 25 - 40 |
| Methine Proton (CH-COOH) | 2.5 - 3.0 | 45 - 55 |
| Spiro Carbon (Quaternary C) | N/A | 30 - 45 |
| Carboxylic Acid Proton (COOH) | 10.0 - 13.0 | N/A |
Mass Spectrometry for Molecular Characterization (e.g., high-resolution mass spectrometry, fragmentation analysis)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₁₂O₂), the expected exact mass is 140.08373 Da. nih.gov This precision helps to distinguish it from other isomers or compounds with the same nominal mass.
Fragmentation Analysis using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) reveals the compound's structural components. For carboxylic acids, characteristic fragmentation pathways include:
Loss of a hydroxyl radical (-OH): This results in a prominent peak at M-17. libretexts.org
Loss of the entire carboxyl group (-COOH): This cleavage leads to a peak at M-45, corresponding to the spiro[2.4]heptyl cation. libretexts.org
McLafferty Rearrangement: If sterically feasible, this rearrangement can occur, though it is more common in longer-chain acids. youtube.com
Cleavage within the ring system: Fragmentation of the cyclopentane or cyclopropane rings can also occur, leading to a series of peaks corresponding to the loss of hydrocarbon fragments (e.g., C₂H₄). libretexts.orgarizona.edu
The resulting mass spectrum provides a molecular fingerprint that confirms the presence of the carboxylic acid and the spirocyclic core.
Expected Mass Spectrometry Fragments for this compound
| Fragmentation Process | Lost Fragment | m/z of Resulting Ion |
|---|---|---|
| Molecular Ion | - | 140 |
| α-Cleavage | •OH | 123 |
| α-Cleavage | •COOH | 95 |
| Loss of water | H₂O | 122 |
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For chiral molecules like this compound, this technique is unparalleled in its ability to establish both the relative and absolute configuration of stereocenters.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. This reveals precise bond lengths, bond angles, and torsional angles.
Data Obtained from a Hypothetical X-ray Crystallographic Analysis
| Parameter | Example Data | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Provides the size and angles of the repeating lattice unit. |
| Atomic Coordinates | (x, y, z) for each atom | Defines the precise position of every atom in 3D space. |
| Bond Lengths/Angles | C-C, C-O, C-H (Å); Angles (°) | Confirms connectivity and reveals molecular geometry. |
Chiral Chromatography Techniques for Enantiomeric Purity Assessment
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography is the primary method used to separate these enantiomers and determine the enantiomeric excess (ee) or enantiomeric purity of a sample. nih.gov
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach. nih.gov The separation relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net For the separation of chiral carboxylic acids, several types of CSPs have proven effective:
Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are widely applicable and often provide excellent resolution for a broad range of compounds, including acids. vt.edu
Macrocyclic Glycopeptide CSPs: Phases like vancomycin (B549263) or teicoplanin (e.g., Chirobiotic V, Chirobiotic T) can offer unique selectivity for chiral acids due to multiple interaction modes including ionic, hydrogen bonding, and steric interactions. researchgate.net
The choice of mobile phase is critical and is often a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol), frequently with a small amount of an acidic additive (like trifluoroacetic acid) to suppress the ionization of the carboxyl group and improve peak shape. vt.edu By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric purity of the sample can be accurately quantified.
Example Parameters for Chiral HPLC Separation
| Parameter | Setting | Purpose |
|---|---|---|
| Column | Chiralpak AD-H (Amylose-based CSP) | Provides the chiral environment for separation. |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) | Elutes the compounds; modifier and additive optimize interaction and peak shape. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 210 nm | Detects the carboxylic acid chromophore as it elutes. |
| Expected Result | Two baseline-separated peaks for the (R) and (S) enantiomers | Allows for quantification of each enantiomer. |
Theoretical and Computational Investigations of Spiro 2.4 Heptane 5 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of spiro[2.4]heptane-5-carboxylic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's most stable three-dimensional structure. These calculations optimize the molecular geometry by finding the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.
For this compound, key structural parameters of interest include the C-C bond lengths within the strained cyclopropane (B1198618) ring, the puckering of the cyclopentane (B165970) ring, and the orientation of the carboxylic acid group. The electronic structure, including the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO), can also be elucidated. This information is crucial for predicting the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of its kinetic stability.
Table 1: Representative Theoretical Methods for Molecular Geometry Optimization and Electronic Structure Calculation
| Method | Basis Set | Typical Applications |
| B3LYP | 6-31G(d,p) | Geometry optimization, vibrational frequencies |
| M06-2X | 6-311+G(d,p) | Systems with non-covalent interactions |
| MP2 | cc-pVTZ | High-accuracy energy and geometry calculations |
| Hartree-Fock | STO-3G | Initial, lower-level approximations |
This table represents common computational methods and does not reflect actual calculations performed on this compound in published literature.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for investigating the potential reaction pathways involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanisms, including the structures of transition states and intermediates. This is particularly relevant for understanding reactions such as the esterification of the carboxylic acid, or reactions involving the opening of the strained cyclopropane ring.
Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are critical for predicting reaction rates. For instance, the mechanism of hydrogenation of carboxylic acids can be investigated using DFT calculations to propose a catalytic cycle involving elementary steps like H2 heterolysis and hydride migration. rsc.org While specific studies on this compound are not prevalent, the established methodologies provide a clear framework for such investigations. rsc.org
Prediction of Spectroscopic Parameters and Conformational Energies
Theoretical methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm the structure. The calculation of nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants is a common application. researchgate.netbohrium.com These predictions are instrumental in assigning the complex spectra that can arise from the molecule's various diastereotopic protons and carbons.
Similarly, infrared (IR) spectroscopy can be simulated by calculating the vibrational frequencies of the molecule. The predicted IR spectrum would show characteristic peaks for the C=O stretch of the carboxylic acid, as well as vibrations associated with the spirocyclic framework.
Conformational analysis is another key area where computational chemistry excels. The cyclopentane ring in this compound can adopt different conformations (e.g., envelope, twist), and the carboxylic acid group can have various orientations. By calculating the relative energies of these different conformers, the most stable and populated conformations at a given temperature can be identified. umn.eduresearchgate.net
Table 2: Predicted Spectroscopic Data Simulation Methods
| Spectroscopy | Computational Approach | Information Gained |
| NMR | GIAO, DP4/5 analysis | Chemical shifts, coupling constants, stereochemical assignment |
| IR | Vibrational frequency analysis | Characteristic functional group frequencies, fingerprint region |
| Raman | Raman intensity calculations | Complementary vibrational modes to IR |
This table represents common computational methods for spectroscopic prediction and does not reflect actual calculations performed on this compound in published literature.
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape. researchgate.net
For this compound, MD simulations can be used to study the flexibility of the cyclopentane ring and the rotational freedom of the carboxylic acid group. These simulations can reveal the accessible conformations and the energy barriers between them, providing a more complete picture of the molecule's behavior in solution or other environments. Conformational sampling from MD simulations can also be used to generate representative structures for further, more intensive quantum chemical calculations.
Applications of Spiro 2.4 Heptane 5 Carboxylic Acid As a Synthetic Building Block
Utilization in the Construction of Conformationally Constrained Amino Acid Analogues
The rigid framework of the spiro[2.4]heptane system makes it an excellent scaffold for creating non-natural, conformationally constrained amino acid analogues. These analogues are crucial in medicinal chemistry as their incorporation into peptides can enforce specific secondary structures, which is critical for biological activity. mdpi.com
Proline analogues are a key area of application. mdpi.com For instance, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a notable proline analogue that serves as a vital building block for active pharmaceutical ingredients. mdpi.com The spirocyclic nature fixes the geometry of the pyrrolidine (B122466) ring, offering a higher degree of conformational restriction compared to simpler substituted prolines. The synthesis of these analogues can be achieved enantioselectively. A catalytic, enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor to the spirocyclic system, involves a one-pot double allylic alkylation of a glycine (B1666218) imine analogue using a chinchonidine-derived phase-transfer catalyst. mdpi.com Other synthetic strategies start from enantiopure natural amino acids like 4-hydroxyproline (B1632879). mdpi.comgoogle.com
Beyond proline, other spirocyclic amino acid analogues have been developed. The compound 6-amino-spiro[2.4]heptane-5-carboxylic acid is another example of a constrained amino acid built on this scaffold. guidechem.com These building blocks are sought after for their potential to improve the pharmacological profiles of peptide-based drugs by increasing their resistance to enzymatic degradation and enhancing their binding affinity to receptors. nih.gov The synthesis of these complex amino acids often involves multi-step sequences, highlighting the importance of efficient and stereoselective methodologies. For example, the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates has been used to produce intermediates for the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety. nih.gov
Table 1: Examples of Spiro[2.4]heptane-Based Amino Acid Analogues
| Compound Name | CAS Number | Molecular Formula | Key Feature |
| (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 1417793-13-3 (Parent) | C12H19NO4 | Conformationally constrained proline analogue. mdpi.com |
| (S)-7-amino-5-azaspiro[2.4]heptane | 1261393-01-9 | C6H12N2 | Chiral amine intermediate for antibacterial agents. nih.gov |
| (5R,6S)-6-amino-spiro[2.4]heptane-5-carboxylic acid | 774535-21-6 | C8H13NO2 | Constrained β-amino acid analogue. guidechem.com |
Role in the Synthesis of Complex Spirocyclic Scaffolds
Spiro[2.4]heptane-5-carboxylic acid derivatives are not only targets themselves but also key intermediates in the synthesis of more complex spirocyclic scaffolds. bldpharm.comsigmaaldrich.com The inherent three-dimensionality of spirocycles is a desirable feature in modern drug discovery, as it allows for the exploration of new chemical space beyond traditional flat aromatic structures. sigmaaldrich.com
The synthesis of the spiro[2.4]heptane core often begins with readily available cyclic precursors. A common route to 5-azaspiro[2.4]heptane derivatives starts from 4-hydroxyproline. google.com The general synthetic sequence involves:
Oxidation: The hydroxyl group of an N-protected 4-hydroxyproline derivative is oxidized to a ketone.
Olefination: The resulting ketone is converted to an exocyclic methylene (B1212753) group via reactions like the Wittig, Tebbe, or Lombardo olefination. google.com
Cyclopropanation: A dihalocarbene is added to the exocyclic double bond, forming a dihalogenated spiro[2.4]heptane intermediate.
Reduction: The dihalogenated compound undergoes reductive hydrodehalogenation to yield the final spiro[2.4]heptane scaffold. google.com
An alternative approach involves the cyclopropanation of N-Boc-(S)-4-methyleneproline derivatives. mdpi.com Better yields were reported using sodium tribromoacetate (B1203011) (CBr₃CO₂Na) for cyclopropanation compared to using bromoform. The subsequent debromination step was more efficient via hydrogenolysis than with radical reduction. mdpi.com These synthetic strategies provide access to a variety of functionalized spirocycles that can be further elaborated into diverse molecular architectures. beilstein-journals.org
Table 2: Key Synthetic Transformations for Spiro[2.4]heptane Scaffolds
| Starting Material | Reaction Sequence | Key Reagents | Product Type | Reference |
| (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | Oxidation, Olefination, Dihalocarbene addition, Reduction | TEMPO/NaClO, Wittig reagent, CHBr₃/NaOH, H₂/Pd-C | 5-Azaspiro[2.4]heptane-6-carboxylic acid derivative | google.com |
| tert-butyl (S)-4-methyleneprolinate | Cyclopropanation, Debromination | CBr₃CO₂Na, H₂/Pd | N-Boc-5-azaspiro[2.4]heptane derivative | mdpi.com |
Integration into Peptidomimetics and Other Biologically Relevant Architectures
A primary application of spiro[2.4]heptane-based amino acids is their incorporation into peptidomimetics and other complex molecules of biological importance. nih.gov Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. The conformational rigidity of spirocyclic amino acids is a key advantage in this context. mdpi.com
A prominent example is the use of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid in the industrial synthesis of Ledipasvir. mdpi.com Ledipasvir is a potent antiviral drug used for the treatment of Hepatitis C virus (HCV) infections, acting as a non-structural protein 5A (NS5A) inhibitor. mdpi.com The spirocyclic proline analogue is a crucial component of the drug's structure, contributing to its high efficacy. mdpi.com
Furthermore, derivatives like (S)-7-amino-5-azaspiro[2.4]heptane serve as key intermediates in the synthesis of novel quinolone antibacterial agents. nih.gov The spirocyclic moiety is installed to modulate the physicochemical and pharmacological properties of the final drug molecule. The introduction of such spirocyclic scaffolds can lead to improved potency, selectivity, and metabolic stability. bldpharm.com By replacing flexible fragments in a drug candidate with a rigid spirocycle, chemists can lock in a bioactive conformation and optimize interactions with the target protein.
Precursor for Advanced Organic Materials and Polymers (if broadly applicable)
While this compound and its derivatives are well-established as important building blocks in medicinal chemistry, their application as precursors for advanced organic materials or polymers is not widely documented in scientific literature. The research focus has overwhelmingly been on the synthesis of biologically active molecules and pharmaceutical intermediates. The synthetic complexity and cost associated with producing these chiral, highly functionalized spirocycles may limit their utility in the large-scale production of materials and polymers, where simpler, more accessible monomers are typically preferred. Therefore, this area remains largely unexplored, with the compound's primary value residing in its application to life sciences.
Future Directions and Emerging Research Avenues in Spiro 2.4 Heptane 5 Carboxylic Acid Chemistry
Development of Novel Stereoselective and Enantioselective Synthetic Pathways
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, a primary focus of modern synthetic chemistry is the development of methods that provide precise control over the three-dimensional arrangement of atoms. For derivatives of spiro[2.4]heptane, significant progress is being made in stereoselective and enantioselective synthesis.
A notable advancement involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate, which provides a direct and efficient route to highly functionalized 5-aza-spiro[2.4]heptanes. rsc.org Another key strategy is the enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates. Using a Ruthenium catalyst with a chiral phosphine (B1218219) ligand, (S)-7-amino-5-azaspiro[2.4]heptane, a key intermediate for quinolone antibacterial agents, has been synthesized with high enantioselectivity (up to 98.7% ee). nih.gov
Phase-transfer catalysis has also emerged as a powerful tool. A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor to (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, was achieved through a one-pot double allylic alkylation using a chinchonidine-derived catalyst. mdpi.comresearchgate.net This N-Boc-protected spirocyclic amino acid is a crucial component in the synthesis of the antiviral drug ledipasvir. mdpi.comresearchgate.net These methods highlight a trend towards using chiral catalysts to induce asymmetry, moving away from classical resolution techniques.
Table 1: Comparison of Enantioselective Synthetic Methods for Spiro[2.4]heptane Derivatives
| Method | Key Reagents/Catalyst | Target Derivative | Key Feature | Ref |
|---|---|---|---|---|
| Asymmetric Hydrogenation | [RuCl(benzene)(S)-SunPhos]Cl | (S)-7-amino-5-azaspiro[2.4]heptane | High enantioselectivity (up to 98.7% ee) for a key intermediate. | nih.gov |
| Phase-Transfer Catalysis | Chinchonidine-derived catalyst | (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | One-pot double allylic alkylation to build the spirocyclic core. | mdpi.comresearchgate.net |
| Asymmetric 1,3-Dipolar Cycloaddition | AgOAc/TF-BiphamPhos complex | 5-Aza-spiro[2.4]heptanes | Direct construction of the spiro-pyrrolidine ring system. | rsc.org |
| Organocatalytic Michael−Domino Michael/Aldol | Pyrrolidine-based organocatalyst and DBU | Spiro-decalin oxindoles | Sequential reaction creating five contiguous stereocenters with high diastereoselectivity. | uniroma1.it |
Exploration of Unprecedented Reactivity Manifolds and Transformations
Future research will likely uncover novel reactions and transformations that exploit the inherent strain and unique geometry of the spiro[2.4]heptane framework. The cyclopropane (B1198618) ring, in particular, can behave as a latent C-C double bond, opening possibilities for ring-opening and rearrangement reactions.
One innovative approach is the catalyst-free, stereospecific insertion of the C=N bond of amidines into the C1-C2 bond of cyclopropanones. This reaction proceeds through the addition of a nitrogen atom to the carbonyl group, followed by a ring enlargement, yielding complex spirocyclic aminals. acs.org While demonstrated on a cyclopropanone, this type of transformation could potentially be adapted for derivatives of spiro[2.4]heptane-5-carboxylic acid, offering a new pathway for scaffold elaboration. Such bond-insertion and ring-expansion cascades represent a departure from traditional cross-coupling and condensation reactions, providing access to previously inaccessible molecular architectures.
Advanced Functionalization Strategies for Diverse Derivatization
To explore the chemical space around the spiro[2.4]heptane core, advanced functionalization strategies are crucial. The development of methods for late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is a particularly active area of research. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
For instance, the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid was achieved through a sequence involving dibromocyclopropanation of a protected 4-methyleneproline (B1208900) derivative, followed by debromination. mdpi.com This multi-step process allows for the introduction of the cyclopropane ring onto a pre-existing heterocyclic structure. Further diversification of complex spirocyclic systems has also been demonstrated, showcasing the potential to modify these scaffolds after their initial construction. acs.org Future efforts will likely focus on developing site-selective C-H activation and functionalization methods that can directly modify the carbocyclic rings of this compound without the need for pre-installed functional groups.
Computational Design and Predictive Modeling for Novel Spirocyclic Architectures
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For spirocyclic compounds, computational methods can predict molecular properties, guide synthetic efforts, and elucidate reaction mechanisms.
Researchers have employed computational analysis to understand the bonding in unusual spirocyclic systems, such as a hypervalent silicon-centered spirocycle, using Natural Bond Orbital (NBO) analysis and Energy Decomposition Analysis–Natural Orbitals for Chemical Valence (EDA–NOCV). rsc.org In other studies, computational evidence has been used to support proposed reaction mechanisms, such as the stereospecific insertion of amidines into cyclopropanones. acs.org The use of Design of Experiments (DoE) methods, often coupled with computational modeling, is also helping to optimize reaction conditions more efficiently. acs.org Looking ahead, the use of artificial intelligence and machine learning could accelerate the discovery of novel spirocyclic architectures with desired properties by screening virtual libraries and predicting synthetic accessibility.
Sustainable and Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of spirocyclic compounds is an area where these principles are being actively applied.
Several green approaches have been developed for spirocycles that could be adapted for this compound. These include multicomponent domino reactions catalyzed by sulfamic acid in water, which allows for the efficient synthesis of structurally diverse spiroheterocycles. rsc.org Microwave-assisted synthesis is another prominent green technique, often used in conjunction with environmentally benign solvents like water or under solvent-free conditions. nih.govutrgv.edu For example, iodine has been used as an efficient catalyst under microwave irradiation and solvent-free conditions for the synthesis of spiro heterobicyclic rings. nih.gov Organocatalysis, which avoids the use of heavy metals, is also a key green strategy, as demonstrated in the synthesis of spirocyclic carbonates from spiroepoxy oxindoles using a simple phenol-derived catalyst under ambient conditions. rsc.org These methods reduce the environmental impact and often lead to higher efficiency and atom economy.
Table 2: Green Chemistry Strategies in Spirocycle Synthesis
| Green Approach | Catalyst/Conditions | Key Advantages | Ref |
|---|---|---|---|
| Multicomponent Domino Reaction | Sulfamic acid / Water | Environmentally benign, efficient, convenient, aqueous medium. | rsc.org |
| Microwave-Assisted Synthesis | Iodine / Solvent-free | Rapid reaction times, excellent yields, solvent-free conditions. | nih.gov |
| Microwave-Assisted Synthesis | DIPEA / Water | Sustainable, faster alternative to classical synthesis, high yields. | utrgv.edu |
| Metal-Free Organocatalysis | Phenol-derived catalyst / Ambient conditions | Avoids heavy metals, co-catalyst free, good conversions. | rsc.org |
Q & A
(Basic) What are the common synthetic routes for spiro[2.4]heptane-5-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
this compound is typically synthesized via [2+2] cycloaddition or ring-closing metathesis, with yields highly dependent on catalyst selection and reaction temperature. For example, thermodynamic data (e.g., ΔfH°gas = 238 kJ/mol for analogous spiro compounds) suggest that elevated temperatures (>100°C) may destabilize intermediates, necessitating controlled heating . Catalysts like Grubbs’ second-generation catalyst improve regioselectivity in metathesis, but moisture-sensitive conditions require inert atmospheres (e.g., argon) to prevent side reactions . Yield optimization often involves iterative adjustments to solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios of precursors.
(Basic) Which spectroscopic methods are most effective for characterizing this compound’s conformation?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming the spiro junction’s rigidity and stereochemistry. For instance, coupling constants () in -NMR can distinguish axial vs. equatorial proton orientations. X-ray crystallography provides definitive structural validation, resolving bond angles and distances (e.g., spiro C-C bond lengths ≈1.54 Å in related compounds) . Mass spectrometry (HRMS) confirms molecular weight (e.g., 168.18 g/mol for CHO), while IR spectroscopy identifies carboxylic acid C=O stretching (~1700 cm) .
(Advanced) How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects or incomplete basis sets in computational models. To address this:
- Validate DFT Calculations : Compare computed -NMR chemical shifts (e.g., using B3LYP/6-31G**) with experimental data, adjusting for solvent dielectric constants .
- Isotopic Labeling : Introduce or isotopes to track conformational dynamics in solution-phase NMR, clarifying discrepancies in peak splitting .
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to refine predicted vibrational frequencies in IR spectra .
(Advanced) What strategies optimize enantioselective synthesis of this compound derivatives?
Methodological Answer:
Enantioselectivity is achieved via chiral catalysts or auxiliaries:
- Asymmetric Organocatalysis : Proline-derived catalysts induce axial chirality during cyclization, with enantiomeric excess (ee) monitored by chiral HPLC .
- Transition Metal Catalysts : Ru(II)-Pheox complexes enable asymmetric [2+2] cycloaddition, though steric hindrance from the spiro structure requires ligand tuning (e.g., bulky tert-butyl groups) .
- Kinetic Resolution : Use lipases (e.g., CAL-B) to hydrolyze racemic esters, isolating the desired enantiomer .
(Basic) What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Inert Atmosphere Handling : Use gloveboxes or Schlenk lines to prevent moisture-induced degradation (P231, P232) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (P280) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (P271) .
(Advanced) How does the spiro[2.4]heptane ring system influence the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer:
The spiro structure imposes steric constraints and electronic effects:
- Steric Hindrance : The bicyclic system shields the carboxylic acid group, reducing reactivity toward bulky nucleophiles (e.g., tert-butanol) .
- Ring Strain : Strain energy (~25 kJ/mol in analogous spiro compounds) increases electrophilicity at the carbonyl carbon, accelerating reactions with small nucleophiles (e.g., NH) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing substitution rates .
(Advanced) What methodologies validate computational models predicting this compound’s thermodynamic stability?
Methodological Answer:
- Comparative Thermochemistry : Use experimental ΔfH°gas values (e.g., 238 kJ/mol for spiro[2.4]hepta-4,6-diene) to calibrate computational methods like G4MP2 .
- Pressure-Dependent Studies : Measure boiling points under varying pressures (e.g., 330.2 K at 0.133 bar) to assess vaporization thermodynamics .
- Replica-Exchange MD Simulations : Model conformational flexibility at high temperatures to identify metastable states not captured by static DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
